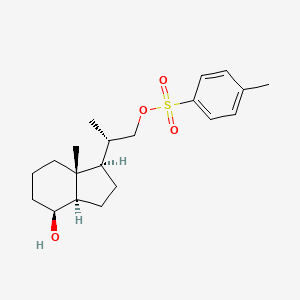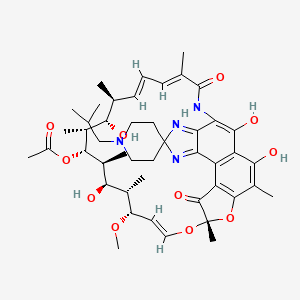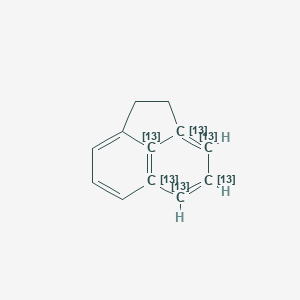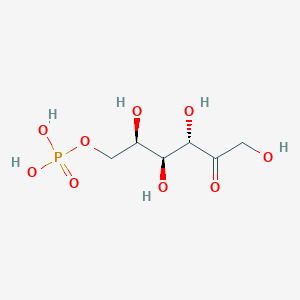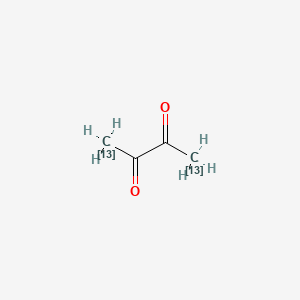
(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Übersicht
Beschreibung
(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride (CMTPC) is a quaternary ammonium compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble, and non-toxic compound that is readily available in a range of concentrations. CMTPC has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicine: Treatment of Urinary Retention
(S)-Bethanechol is primarily used in medicine to treat urinary retention, particularly after surgery or in cases of partial bladder atony. Its action as a muscarinic receptor agonist stimulates the smooth muscle of the urinary tract, enhancing the voiding of urine .
Gastrointestinal Motility Agent
In the gastrointestinal field, (S)-Bethanechol is utilized to increase the tone of the lower esophageal sphincter and stimulate gastric motility. This is beneficial in conditions like gastroesophageal reflux disease (GERD) and postoperative ileus .
Ophthalmology: Glaucoma Research
Research in ophthalmology has explored the use of (S)-Bethanechol for the treatment of glaucoma. It may help reduce intraocular pressure by increasing the outflow of aqueous humor through its cholinergic effects .
Pharmacological Studies on Muscarinic Receptors
(S)-Bethanechol serves as a tool in pharmacological research to study muscarinic receptors’ functions and their role in various physiological processes due to its specificity as a muscarinic agonist .
Veterinary Medicine: Atonic Bladder
Similar to its use in human medicine, (S)-Bethanechol is applied in veterinary medicine to manage atonic bladder in animals, helping to restore normal bladder function .
Experimental Applications in Neuroscience
In neuroscience, (S)-Bethanechol is used experimentally to activate cholinergic neurons. This can help in understanding the cholinergic system’s involvement in memory and learning processes .
Biochemical Research
Biochemical studies utilize (S)-Bethanechol to investigate the biochemical pathways mediated by acetylcholine and to understand the interaction of cholinergic systems with other neurotransmitters .
Development of Cholinergic Drugs
(S)-Bethanechol’s mechanism of action provides a basis for the development of new cholinergic drugs. It aids in the design of novel therapeutic agents targeting muscarinic receptors for various clinical conditions .
Eigenschaften
IUPAC Name |
[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMYXBSBOVVBH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669846 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944538-50-5 | |
| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main mechanism of action of (S)-Bethanechol?
A1: (S)-Bethanechol functions as a muscarinic receptor agonist. [] While the provided abstracts don't delve into specific downstream effects, muscarinic receptor activation is generally associated with parasympathetic nervous system stimulation. This can lead to various physiological responses, including smooth muscle contraction in organs like the bladder and gastrointestinal tract. []
Q2: How does the activity of (S)-Bethanechol compare to its racemic mixture or its (R)-enantiomer?
A2: The provided research hints at potential differences in activity between (S)-Bethanechol and its enantiomers. One study focuses on the effects of racemic bethanechol and its individual enantiomers on muscarine receptors in the guinea pig ileum. [] This suggests that the stereochemistry of the molecule plays a role in its interaction with the target receptors. Further research is needed to fully elucidate the specific differences in binding affinities and downstream effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)


